Cas no 53130-46-4 (2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE)

2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE 化学的及び物理的性質
名前と識別子
-
- 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
- benzamide, 2,5-bis(trifluoromethyl)-
- FXFFR BVZ DXFFF
- LogP
- AKOS005256210
- JS-4486
- SCHEMBL2856986
- MFCD04973747
- OYXFWPXMRHRCTB-UHFFFAOYSA-N
- 53130-46-4
- DB-292281
- CS-0331858
- DTXSID701299540
-
- MDL: MFCD04973747
- インチ: InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17)
- InChIKey: OYXFWPXMRHRCTB-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C1=CC(C(N)=O)=C(C(F)(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 257.02800
- どういたいしつりょう: 257.02753276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- PSA: 43.09000
- LogP: 3.52340
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE セキュリティ情報
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002606-1g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 1g |
$1460.20 | 2023-09-01 | |
Alichem | A015002606-500mg |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 500mg |
$831.30 | 2023-09-01 | |
Apollo Scientific | PC302377-5g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 5g |
£90.00 | 2025-02-21 | |
Fluorochem | 013758-5g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 5g |
£96.00 | 2022-03-01 | |
Fluorochem | 013758-25g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 25g |
£384.00 | 2022-03-01 | |
Apollo Scientific | PC302377-1g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 1g |
£25.00 | 2025-02-21 | |
Crysdot LLC | CD12064508-25g |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 25g |
$410 | 2024-07-24 | |
Alichem | A015002606-250mg |
2,5-Bis(trifluoromethyl)benzamide |
53130-46-4 | 97% | 250mg |
$499.20 | 2023-09-01 | |
1PlusChem | 1P00DG03-1g |
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE |
53130-46-4 | 1g |
$72.00 | 2024-04-30 | ||
A2B Chem LLC | AG26467-5g |
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE |
53130-46-4 | 5g |
$170.00 | 2024-04-19 |
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2,5-BIS(TRIFLUOROMETHYL)BENZAMIDEに関する追加情報
Recent Advances in the Study of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE (CAS: 53130-46-4) in Chemical Biology and Pharmaceutical Research
The compound 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE (CAS: 53130-46-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl groups confer enhanced metabolic stability and lipophilicity, making it an attractive scaffold for drug design. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in various disease pathways. The compound's ability to modulate protein-protein interactions has also been a focal point of investigation.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE derivatives as potent inhibitors of a specific cancer-related kinase. The study employed advanced computational modeling techniques to optimize the compound's binding affinity, followed by in vitro and in vivo validation. The results showed promising antitumor activity with minimal off-target effects, suggesting its potential as a lead compound for oncology drug development.
Another significant development involves the application of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE in the field of antimicrobial research. Recent findings indicate that structural analogs of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These findings open new avenues for addressing the global challenge of antimicrobial resistance.
The pharmacokinetic properties of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE have also been extensively studied. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates favorable oral bioavailability and tissue distribution patterns. However, researchers have noted the need for further optimization to improve its metabolic stability in certain physiological conditions. Several research groups are currently working on prodrug strategies to enhance its therapeutic index.
From a synthetic chemistry perspective, novel methodologies for the efficient production of 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE have been developed. A recent publication in Organic Process Research & Development describes a scalable, environmentally friendly synthesis route that significantly improves yield while reducing hazardous waste generation. This advancement is particularly important for potential industrial-scale production.
Looking forward, the research community anticipates that 2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE will continue to serve as a valuable chemical tool for probing biological systems and as a starting point for drug discovery programs. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, with particular interest in its application for neurological disorders and inflammatory diseases. Ongoing structure-activity relationship studies are expected to yield even more potent and selective analogs in the near future.
53130-46-4 (2,5-BIS(TRIFLUOROMETHYL)BENZAMIDE) 関連製品
- 360-64-5(2-(Trifluoromethyl)benzamide)
- 261951-97-7(Benzamide,2-methyl-5-(trifluoromethyl)-)
- 53130-45-3(2,4-bis(trifluoromethyl)benzamide)
- 851800-84-5(2-{(4-bromophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole)
- 2004055-19-8(2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)
- 73541-07-8(6,6-dimethylhept-4-yn-1-ol)
- 160893-04-9(5-Methoxyquinolin-2(1H)-one)
- 1491528-23-4(3-Bromo-2-{[4-(2-methylpropyl)piperazin-1-yl]methyl}aniline)
- 2137634-57-0(2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide)
- 1467060-99-6(3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol)




